Cas no 1211528-48-1 (3-Methoxy-5-(trifluoromethyl)pyridine)

3-Methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its methoxy and trifluoromethyl substituents, which enhance its reactivity and utility in organic synthesis. The trifluoromethyl group imparts electron-withdrawing properties, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty materials. Its methoxy functionality further contributes to its versatility as an intermediate in cross-coupling reactions and nucleophilic substitutions. The compound’s stability and distinct electronic profile make it suitable for applications requiring precise structural modifications. It is commonly employed in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting CNS and metabolic disorders. High purity grades ensure consistent performance in research and industrial processes.
3-Methoxy-5-(trifluoromethyl)pyridine structure
1211528-48-1 structure
Product name:3-Methoxy-5-(trifluoromethyl)pyridine
CAS No:1211528-48-1
MF:C7H6NOF3
Molecular Weight:177.124
CID:2854226
PubChem ID:14837017

3-Methoxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • CS-0196567
    • 3-methoxy-5-trifluoromethylpyridin
    • BS-52958
    • MFCD13185703
    • 1211528-48-1
    • SB52753
    • 3-Methoxy-5-(trifluoromethyl)pyridine
    • E73934
    • SY346180
    • SCHEMBL2202031
    • MDL: MFCD13185703
    • インチ: InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3
    • InChIKey: FWMPCZHJJWTOIP-UHFFFAOYSA-N
    • SMILES: COC1=CN=CC(=C1)C(F)(F)F

計算された属性

  • 精确分子量: 177.04014830g/mol
  • 同位素质量: 177.04014830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1Ų
  • XLogP3: 1.7

3-Methoxy-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1215439-1g
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 95%
1g
$300 2024-06-03
Aaron
AR00HGN7-1g
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
1g
$152.00 2025-02-12
Aaron
AR00HGN7-5g
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
5g
$727.00 2025-02-12
Aaron
AR00HGN7-250mg
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
250mg
$51.00 2025-02-12
Chemenu
CM488936-1g
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
1g
$186 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267237-1g
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
1g
¥1972.00 2024-08-09
Aaron
AR00HGN7-100mg
3-Methoxy-5-(trifluoromethyl)pyridine
1211528-48-1 97%
100mg
$22.00 2025-02-12

3-Methoxy-5-(trifluoromethyl)pyridine 関連文献

3-Methoxy-5-(trifluoromethyl)pyridineに関する追加情報

3-Methoxy-5-(trifluoromethyl)pyridine: An Overview of Its Properties, Applications, and Recent Research

3-Methoxy-5-(trifluoromethyl)pyridine (CAS No. 1211528-48-1) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique structure, has garnered attention for its potential in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements of 3-Methoxy-5-(trifluoromethyl)pyridine.

Chemical Properties: 3-Methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The methoxy group enhances the compound's solubility in polar solvents, while the trifluoromethyl group contributes to its lipophilicity and stability. These properties make 3-Methoxy-5-(trifluoromethyl)pyridine an attractive candidate for various applications in medicinal chemistry.

Synthesis Methods: Several synthetic routes have been developed for the preparation of 3-Methoxy-5-(trifluoromethyl)pyridine. One common method involves the reaction of 3-methoxypyridine with triflic anhydride followed by deprotection to yield the desired product. Another approach utilizes a palladium-catalyzed cross-coupling reaction between 3-methoxypyridine and trifluoromethyl iodide. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.

Applications in Pharmaceutical Research: 3-Methoxy-5-(trifluoromethyl)pyridine has shown promise in various areas of pharmaceutical research. Its unique structure makes it a valuable building block for the synthesis of bioactive molecules. For instance, it has been used as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. Additionally, 3-Methoxy-5-(trifluoromethyl)pyridine-based compounds have been investigated for their potential as anticancer agents due to their ability to inhibit specific protein kinases involved in cancer progression.

Recent Research Advancements: Recent studies have further expanded our understanding of the biological activities and potential therapeutic applications of 3-Methoxy-5-(trifluoromethyl)pyridine. A study published in the Journal of Medicinal Chemistry reported that a series of 3-Methoxy-5-(trifluoromethyl)pyridine-derived compounds exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. Another study in the European Journal of Medicinal Chemistry demonstrated that these compounds could effectively modulate G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders.

Safety and Environmental Considerations: While 3-Methoxy-5-(trifluoromethyl)pyridine is generally considered safe for use in laboratory settings, proper handling and storage practices should be followed to ensure safety. It is important to note that this compound should be used under well-ventilated conditions and with appropriate personal protective equipment (PPE). Additionally, environmental impact assessments should be conducted to ensure that any industrial-scale production processes are sustainable and environmentally friendly.

FUTURE DIRECTIONS: The future of 3-Methoxy-5-(trifluoromethyl)pyridine-based research looks promising. Ongoing studies are exploring its potential as a lead compound for developing novel therapeutics targeting various diseases. Advances in synthetic methodologies and computational tools will further enhance our ability to design and optimize these compounds for improved efficacy and safety profiles.

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(CAS:1211528-48-1)3-Methoxy-5-(trifluoromethyl)pyridine
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